molecular formula C34H28O10 B3040207 1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose CAS No. 171482-60-3

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose

Cat. No.: B3040207
CAS No.: 171482-60-3
M. Wt: 596.6 g/mol
InChI Key: IBHLAWIOLBRAAK-PHTFWENYSA-N
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Description

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is a useful research compound. Its molecular formula is C34H28O10 and its molecular weight is 596.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHLAWIOLBRAAK-PHTFWENYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275727
Record name β-D-Mannopyranose, 1,2,3,6-tetrabenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171482-60-3
Record name β-D-Mannopyranose, 1,2,3,6-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171482-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Mannopyranose, 1,2,3,6-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fundamental Importance of Mannopyranose Scaffolds in Glycobiology Research

The mannopyranose scaffold, a C-2 epimer of glucose, is a cornerstone of glycobiology due to its integral role in numerous physiological and pathological processes. wikipedia.org Mannose is a fundamental component of glycoconjugates, particularly in the N-linked glycosylation of proteins, a critical post-translational modification that dictates protein folding, stability, and function. wikipedia.orgjst.go.jp The process begins in the endoplasmic reticulum with the transfer of a large oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to nascent proteins. wikipedia.org Subsequent processing of these high-mannose-type glycans acts as a quality control system, regulating protein folding, secretion, and degradation. jst.go.jp

The significance of mannose metabolism is underscored by the existence of congenital disorders of glycosylation, a group of genetic diseases resulting from mutations in enzymes involved in this pathway. wikipedia.org Furthermore, O-mannosylated glycoproteins, where mannose is linked to serine or threonine residues, are abundant in nerve and skeletal muscle tissues and are indispensable for human development. bates.edu The mammalian innate immune system is also adept at recognizing exposed mannose residues, a feature exploited for pathogen detection, as mannans are prevalent on the cell surfaces of yeasts and other fungi. wikipedia.org This wide-ranging biological importance makes mannose-containing structures vital targets for chemical synthesis and biological investigation.

Strategic Role of O Benzoyl Protection in Glycoside Synthesis and Modulating Reactivity

The synthesis of complex oligosaccharides is a formidable challenge due to the polyhydroxy nature of monosaccharides, necessitating a sophisticated strategy of protecting group manipulation. nih.gov O-benzoyl groups are acyl-type protecting groups that play a crucial role in this endeavor, offering distinct advantages in stability and stereochemical control. researchgate.netmdpi.com

One of the primary functions of a benzoyl group at the C-2 position is to act as a "participating group" in glycosylation reactions. nih.gov Through a mechanism known as anchimeric assistance, the 2-O-benzoyl group can form a transient cyclic intermediate, which blocks one face of the pyranose ring. This directs the incoming glycosyl acceptor to attack from the opposite face, reliably leading to the formation of 1,2-trans-glycosidic linkages. researchgate.netnih.gov This stereodirecting effect is fundamental to the controlled assembly of oligosaccharides.

Furthermore, benzoyl groups modulate the reactivity of the glycosyl donor. As strong electron-withdrawing groups, they generally decrease the reactivity of the anomeric center, an effect termed "disarming". nih.gov This allows for chemoselective or "one-pot" glycosylation strategies, where a more reactive "armed" donor (often protected with electron-donating benzyl (B1604629) ethers) can be selectively activated in the presence of a "disarmed" benzoylated acceptor. nih.govnih.gov The reactivity of these benzoylated systems can be further refined by introducing electron-donating or electron-withdrawing substituents onto the aromatic ring of the benzoyl group. nih.gov Compared to acetyl groups, benzoyl groups offer greater stability and are less prone to migrating, while their strong UV absorbance simplifies the monitoring of reactions by chromatography. mdpi.com

Table 1: Comparison of Common Protecting Groups in Carbohydrate Chemistry

Feature O-Benzoyl (Bz) O-Acetyl (Ac) O-Benzyl (Bn)
Type Acyl (Ester) Acyl (Ester) Ether
Reactivity Effect Disarming (electron-withdrawing) Disarming (electron-withdrawing) Arming (electron-donating)
Stereodirecting (C-2) Participating (forms 1,2-trans) Participating (forms 1,2-trans) Non-participating
Stability High Moderate (can migrate) Very High
Cleavage Conditions Basic (e.g., NaOMe/MeOH) Basic (e.g., NaOMe/MeOH) Hydrogenolysis (e.g., H₂, Pd/C)

Positioning of 1,2,3,6 Tetra O Benzoyl β D Mannopyranose Within Advanced Carbohydrate Chemistry Research

Regioselective Functionalization and Benzoylation Strategies

The regioselective benzoylation of D-mannose and its derivatives is a critical step in the synthesis of complex carbohydrates, allowing for the differential protection of hydroxyl groups. The reactivity of the hydroxyl groups in mannopyranosides generally follows the order O-6 > O-2 > O-3 > O-4, with the primary hydroxyl at C-6 being the most reactive. However, achieving selective benzoylation at secondary positions requires more nuanced approaches.

One powerful strategy involves the use of organotin reagents, such as dibutyltin (B87310) oxide, to activate specific hydroxyl groups. For instance, the reaction of methyl α-D-mannopyranoside with dibutyltin oxide forms a 2,3-O-stannylene acetal (B89532) intermediate. Subsequent reaction of this intermediate with benzoyl chloride derivatives, such as 3-chlorobenzoyl chloride, leads to the regioselective formation of the 3-O-substituted product in high yields. researchgate.net This method leverages the formation of a transient tin-ether bond to enhance the nucleophilicity of a particular hydroxyl group.

Direct acylation methods, while generally favoring the primary C-6 position, can also be controlled to achieve a degree of regioselectivity. The choice of solvent, temperature, and acylating agent can influence the outcome. For example, direct acylation of methyl α-D-mannopyranoside with substituted benzoyl chlorides in pyridine has been shown to yield the 6-O-acylated products. researchgate.net

The following table summarizes the outcomes of different benzoylation strategies for methyl α-D-mannopyranoside:

Starting MaterialReagentsKey IntermediateMajor ProductYield
Methyl α-D-mannopyranoside1. Dibutyltin oxide 2. 3-Chlorobenzoyl chloride2,3-O-Stannylene derivativeMethyl 3-O-(3-chlorobenzoyl)-α-D-mannopyranoside77%
Methyl α-D-mannopyranoside3-Chlorobenzoyl chloride, Pyridine-Methyl 6-O-(3-chlorobenzoyl)-α-D-mannopyranoside48%

Stereochemical Control in the Formation of Beta-D-Mannopyranosides

The synthesis of β-D-mannopyranosides presents a significant stereochemical challenge due to the axial orientation of the substituent at the C-2 position, which disfavors the formation of the desired β-anomer. To overcome this, various strategies have been developed to exert precise control over the anomeric center.

Anomeric Control in Glycosylation Reactions

Anomeric control in the synthesis of β-D-mannopyranosides often relies on indirect methods or the manipulation of reaction conditions to favor the kinetic product. One such approach is the anomeric O-alkylation of a suitably protected mannose derivative. This method involves the deprotonation of the anomeric hydroxyl group to form an anomeric alkoxide, which then reacts with an electrophile. The stereochemical outcome is influenced by factors such as the choice of base and solvent.

Another strategy involves the use of specific leaving groups at the anomeric position that can influence the stereoselectivity of the glycosylation reaction. For example, the use of glycosyl halides or triflates as donors can be tuned to favor the formation of the β-mannoside under specific conditions.

Influence of Remote Protecting Groups on Stereoselectivity (e.g., O-benzoyl group participation)

The participation of a neighboring group, particularly an ester group at the C-2 position, is a cornerstone of stereoselective glycosylation. In the context of mannoside synthesis, a benzoyl group at the C-2 position can participate in the reaction to form a cyclic dioxolenium ion intermediate. This intermediate effectively shields the α-face of the pyranose ring, directing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, thus leading to the formation of the 1,2-trans-glycoside, which in the case of mannose is the desired β-anomer.

The formation of this bicyclic intermediate is a key factor in achieving high β-selectivity. The stability and reactivity of this intermediate can be influenced by the electronic properties of the benzoyl group. Electron-donating substituents on the benzoyl ring can enhance the rate of glycosylation, while electron-withdrawing groups can have the opposite effect.

Precursor Design and Transformation Pathways

The efficient synthesis of 1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose relies on the judicious choice of starting materials and the design of effective transformation pathways.

Synthetic Routes from Penta-O-acetyl-D-mannopyranose

Penta-O-acetyl-D-mannopyranose serves as a readily available precursor for the synthesis of benzoylated mannosides. A key transformation in this pathway is the selective deacetylation at the anomeric position, followed by benzoylation. It has been demonstrated that deacylation of peracylated sugars can be achieved with Lewis acids. For instance, the debenzoylation of α-D-mannose per(3-bromo)benzoate with a Lewis acid can lead to the formation of 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose, indicating an inversion of configuration at the anomeric center. mdpi.com This suggests that a similar strategy could be employed starting from a per-O-benzoylated mannose to obtain a 2,3,4,6-tetra-O-benzoyl-β-D-mannopyranose, which could then be selectively functionalized at the C-1 position.

A plausible pathway from penta-O-acetyl-D-mannopyranose would involve:

Complete deacetylation to D-mannose.

Per-benzoylation to yield penta-O-benzoyl-D-mannopyranose.

Selective debenzoylation at the anomeric position to afford 2,3,4,6-tetra-O-benzoyl-D-mannopyranose, potentially with inversion to the β-anomer under thermodynamic control.

Subsequent selective benzoylation at the desired positions.

Alternatively, a more direct approach could involve the synthesis of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose from D-mannose through a four-step sequence involving per-O-acetylation, formation of acetobromomannose, 1,2-orthoester formation, and hydrolysis. nih.gov This intermediate could then undergo selective deacetylation and benzoylation to yield the target compound.

Derivatization from Methyl α-D-mannopyranoside

Methyl α-D-mannopyranoside is another versatile and cost-effective starting material. The synthetic strategy from this precursor hinges on the regioselective benzoylation of the hydroxyl groups. As previously discussed, direct benzoylation tends to occur at the C-6 position, while the use of a dibutyltin oxide intermediate can direct benzoylation to the C-3 position. researchgate.net

A potential synthetic route to 1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose from methyl α-D-mannopyranoside could involve the following conceptual steps:

Regioselective benzoylation of methyl α-D-mannopyranoside at the C-2, C-3, and C-6 positions. This would likely require a multi-step process involving protection and deprotection of the C-4 hydroxyl group.

Conversion of the anomeric methyl glycoside to a suitable leaving group, such as a bromide or trichloroacetimidate (B1259523).

Glycosylation with a benzoylating agent or a two-step process of hydrolysis to the free anomeric hydroxyl followed by benzoylation, with control over the anomeric stereochemistry to favor the β-anomer. The neighboring participation of the 2-O-benzoyl group would be critical in this step to ensure the formation of the β-glycosidic linkage.

The following table outlines a hypothetical reaction sequence for the derivatization from Methyl α-D-mannopyranoside:

StepReactionReagents and ConditionsIntermediate/Product
1Regioselective 6-O-benzoylationBenzoyl chloride, PyridineMethyl 6-O-benzoyl-α-D-mannopyranoside
2Protection of C-4 hydroxyle.g., Benzyl (B1604629) bromide, NaHMethyl 4-O-benzyl-6-O-benzoyl-α-D-mannopyranoside
3Benzoylation of C-2 and C-3Benzoyl chloride, PyridineMethyl 2,3,6-tri-O-benzoyl-4-O-benzyl-α-D-mannopyranoside
4Deprotection of C-4 hydroxylH₂, Pd/CMethyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside
5Hydrolysis of anomeric methyl groupAcid hydrolysis2,3,6-Tri-O-benzoyl-D-mannopyranose
6Anomeric benzoylation (β-selective)e.g., Benzoyl chloride, base1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose

Modern Approaches to Glycosyl Donor Preparation

The preparation of a stable yet reactive glycosyl donor is a cornerstone of successful glycosylation. For benzoylated mannopyranosides, several advanced methodologies have been developed to generate activated species capable of forming glycosidic bonds with high fidelity.

The orthoester method is a classical yet effective strategy for the synthesis of 1,2-trans-glycosides, which can be subsequently transformed into other isomers. In the context of mannoside synthesis, the formation of a 1,2-orthoester from a suitably protected mannopyranose derivative provides a stable intermediate. This orthoester can then be activated under acidic conditions to form a glycosidic linkage.

A key intermediate in the synthesis of some benzoylated mannopyranosides is 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, which can be prepared from D-mannose through a multi-step sequence involving per-O-acetylation, formation of acetobromomannose, and subsequent 1,2-orthoester formation with ethanol (B145695) and 2,4,6-collidine. nih.gov The final step in this sequence is the hydrolysis of the 1,2-orthoester using aqueous acid to yield the desired tetra-O-acetylated mannose derivative. nih.gov This intermediate can then be further manipulated, for instance, by replacing the acetyl groups with benzoyl groups to access benzoylated analogues.

Table 1: Key Steps in Orthoester-Based Synthesis

Step Description Reagents and Conditions Reference
1 Per-O-acetylation Ac₂O, I₂ nih.gov
2 Formation of Acetobromomannose 30% HBr in AcOH nih.gov
3 1,2-Orthoester Formation EtOH, 2,4,6-collidine nih.gov
4 Hydrolysis of 1,2-Orthoester 1M aqueous HCl nih.gov

Triflation, the introduction of a trifluoromethanesulfonyl (triflyl) group, is a powerful method for activating glycosyl donors. The triflyl group is an excellent leaving group, facilitating nucleophilic attack at the anomeric center. This strategy is particularly relevant for the synthesis of challenging 1,2-cis-glycosides, such as β-mannosides.

The "Crich β-mannosylation" is a landmark example of this approach. It involves the activation of an α-mannosyl sulfoxide (B87167) with triflic anhydride (B1165640) (Tf₂O) in the presence of a sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP). wikipedia.org This leads to the in situ formation of a highly reactive α-mannosyl triflate. This intermediate then undergoes Sₙ2-like displacement by a glycosyl acceptor to furnish the β-mannoside with high stereoselectivity. wikipedia.org

The stereochemical outcome of glycosylation reactions involving benzoylated donors is significantly influenced by the participation of neighboring benzoyl groups. For instance, a 3-O-benzoyl group on a mannosyl donor can lead to the formation of a 1,3-dioxanium ion intermediate upon activation, which directs the incoming nucleophile to the α-face, resulting in the formation of the α-mannoside. chemrxiv.org This is in contrast to donors with a 3-O-benzyl group, which often favor the formation of β-mannosides. chemrxiv.org Computational studies have shown that the formation of the mannosyl dioxanium ion is energetically favorable. chemrxiv.org

The direct activation of anomeric hydroxy sugars with a combination of phthalic anhydride and triflic anhydride has also been developed as an efficient one-pot glycosylation method. nih.gov In this protocol, a tetra-O-benzoyl mannopyranose can be used as a glycosyl donor to achieve glycosylation. nih.gov The reaction is believed to proceed through the formation of an α-mannosyl phthalate (B1215562) and subsequently an α-mannosyl triflate as key intermediates. nih.gov

Table 2: Triflation-Based Activation of Mannosyl Donors

Donor Type Activating Agent Key Intermediate Stereochemical Outcome Reference
α-Mannosyl sulfoxide Tf₂O, DTBMP α-Mannosyl triflate β-Mannoside wikipedia.org
3-O-Benzoyl mannosyl donor Tf₂O 1,3-Dioxanium ion α-Mannoside chemrxiv.org
Anomeric hydroxy sugar Phthalic anhydride, Tf₂O α-Mannosyl triflate Varies with donor nih.gov

Optimization of Reaction Conditions and Yields in Complex Carbohydrate Synthesis

The synthesis of complex carbohydrates is often hampered by issues of yield and stereoselectivity. The optimization of reaction conditions is therefore a critical aspect of synthetic carbohydrate chemistry. Factors such as the nature of the protecting groups, the choice of solvent, temperature, and the type of activator can have a profound impact on the outcome of a glycosylation reaction.

For the synthesis of 1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose, a key consideration is the regioselective benzoylation of D-mannose. It has been demonstrated that the direct benzoylation of α-D-mannose with benzoyl chloride in pyridine at low temperatures can afford the desired 1,2,3,6-tetrabenzoate in a respectable 51% yield. rsc.org This regioselectivity arises from the differential reactivity of the hydroxyl groups of the mannose ring. rsc.org

In β-mannosylation reactions, the choice of protecting groups on the glycosyl donor is crucial. For instance, the use of a 4,6-O-benzylidene acetal on a mannosyl donor, a strategy pioneered by Crich, can lead to high β-selectivity under strong Lewis acid conditions. nih.gov However, under different catalytic conditions, such as with a bis-thiourea catalyst, this protecting group may lead to unselective reactions. nih.gov In such cases, bridging the C2 and C3 hydroxyls with an acetonide protecting group can dramatically increase the β-selectivity. nih.gov

The optimization of glycosylation conditions often involves screening a variety of activators and reaction parameters. For instance, in the glycosylation of a C6-benzylated MurNAc derivative with a glycosyl trichloroacetimidate donor, modifications to the reaction temperature and duration did not lead to significant improvements in yield. rsc.org However, switching the activator from trimethylsilyl (B98337) triflate (TMSOTf) to trifluoromethanesulfonic acid (TfOH) resulted in a slight increase in the yield of the desired product. rsc.org

Recent advances in automated synthesis and machine learning are beginning to play a role in the optimization of glycosylation reactions. These technologies have the potential to accelerate the discovery of optimal reaction conditions by systematically exploring a wide range of parameters.

Table 3: Factors Influencing Glycosylation Reactions

Factor Influence Example Reference
Protecting Groups Stereoselectivity and Reactivity 4,6-O-benzylidene vs. 2,3-O-acetonide on mannosyl donors nih.gov
Activator Yield and Reaction Rate TMSOTf vs. TfOH in glycosylation rsc.org
Solvent Stereoselectivity Not detailed in provided context -
Temperature Reaction Rate and Selectivity Low temperature for regioselective benzoylation rsc.org

Utilization as a Key Glycosyl Donor in Oligosaccharide Assembly

While 1,2,3,6-tetra-O-benzoyl-β-D-mannopyranose itself is technically a glycosyl acceptor due to its free C4-hydroxyl group, it is a crucial precursor to highly effective glycosyl donors. After modification of the C4-OH, the anomeric benzoyl group at C1 can be selectively removed and replaced with a suitable leaving group (e.g., trichloroacetimidate, phosphate, or thiophenyl group) to generate an activated mannosyl donor. This donor is then used to forge glycosidic linkages with various acceptor molecules. The nature of the protecting groups, particularly the benzoyl group at the C2 position, plays a critical role in directing the stereochemistry of these newly formed bonds.

The construction of mannosidic linkages with precise stereocontrol is a central challenge in carbohydrate chemistry. Derivatives of 1,2,3,6-tetra-O-benzoyl-β-D-mannopyranose are instrumental in achieving this control.

β-Mannosidic Bonds: The synthesis of β-mannosidic linkages is notoriously difficult due to unfavorable steric and electronic factors. However, the presence of a "participating" benzoyl group at the C2 position of the mannosyl donor can facilitate the formation of the desired 1,2-trans-glycosidic bond, which in the mannose series corresponds to the β-linkage. The C2-benzoyl group can form a transient cyclic intermediate (an oxocarbenium or covalent acylal) that shields the α-face of the anomeric carbon, directing the incoming acceptor molecule to attack from the β-face.

α-Mannosidic Bonds: To synthesize the 1,2-cis-α-linkage, chemists must circumvent the directing effect of the C2-acyl group. This is often achieved by employing mannosyl donors with a non-participating group (e.g., a benzyl ether) at the C2 position. Alternatively, specific reaction conditions, such as the use of particular solvents or promoters, can favor the formation of the α-anomer even with a participating group present. Glycosyl phosphates, for example, have been shown to be versatile donors for creating α-mannosidic linkages when activated with trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

The table below summarizes representative glycosylation reactions where mannose donors, conceptually derived from differentially protected mannopyranose building blocks, are used to form specific linkages.

Donor TypeAcceptorPromoter / ConditionsResulting Linkage
Mannosyl TrichloroacetimidatePrimary AlcoholTMSOTf, -35°Cα-linkage
Mannosyl PhosphateSilylated AlcoholTMSOTfα-mannosidic
4,6-O-benzylidene Mannosyl DonorSecondary AlcoholN-Iodosuccinimide (NIS) / TfOHβ-mannosidic

Oligomannosides, polymers of mannose units, are critical components of glycoproteins in fungi and mammals, playing roles in protein folding and immune recognition. The synthesis of these structures relies on robust strategies, often employing building blocks like 1,2,3,6-tetra-O-benzoyl-β-D-mannopyranose.

A common approach is the block synthesis strategy , where monosaccharide or disaccharide building blocks are sequentially coupled to build the desired oligomer. A typical sequence might involve:

Protecting the free C4-OH of 1,2,3,6-tetra-O-benzoyl-β-D-mannopyranose.

Converting this fully protected monosaccharide into a glycosyl donor.

Coupling this donor with another mannose building block that has a single free hydroxyl group (an acceptor).

Selectively removing a protecting group from the newly formed disaccharide to expose a new hydroxyl group for further chain elongation.

This iterative process allows for the controlled assembly of complex, branched oligomannosides. Regioselective glycosylation strategies, where a donor reacts with a specific hydroxyl group in an acceptor that has multiple free hydroxyls, have been developed to streamline these syntheses and reduce the number of protection-deprotection steps. nih.gov

Building Block for Structurally Diverse Glycoconjugates

The utility of 1,2,3,6-tetra-O-benzoyl-β-D-mannopyranose extends beyond the synthesis of pure oligosaccharides to the creation of glycoconjugates, where carbohydrate moieties are linked to peptides, lipids, or synthetic scaffolds.

Glycopeptides (sugars linked to amino acids or peptides) and glycolipids (sugars linked to fats) are essential molecules in cell signaling, recognition, and immunology. Mannose-containing structures are particularly important in the context of bacterial and fungal cell walls and as antigens. Synthetic routes to these molecules often use mannose building blocks derived from precursors like 1,2,3,6-tetra-O-benzoyl-β-D-mannopyranose. nih.gov The carbohydrate portion is first assembled and then coupled to the peptide or lipid backbone. For example, a fully protected oligosaccharide can be converted into a glycosyl donor and reacted with a protected serine or threonine amino acid to form the characteristic O-glycosidic linkage found in many glycoproteins.

To study the biological roles of carbohydrates, researchers require specialized molecular tools or probes. These probes often consist of a carbohydrate recognition element, a linker, and a reporter tag (like biotin (B1667282) or a fluorescent dye). The synthesis of such probes can begin with a versatile building block like 1,2,3,6-tetra-O-benzoyl-β-D-mannopyranose. For instance, a disaccharide was transformed over six steps into a biotinylated probe to assess the specificity of antibodies induced by yeast cell walls. nih.gov In another approach, mannose can be converted into a glycosyl azide, which can then be coupled to an alkyne-functionalized tag using copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry". nih.gov This modular approach allows for the efficient creation of a wide variety of probes for studying carbohydrate-protein interactions and enzyme activity. nih.gov

Derivatization for Targeted Research in Glycoscience

The single free hydroxyl group at the C4 position of 1,2,3,6-tetra-O-benzoyl-β-D-mannopyranose is a key handle for chemical modification, enabling its derivatization into a wide array of specialized building blocks for glycoscience research. rsc.org

By reacting the C4-OH, chemists can introduce a variety of functional groups or other monosaccharides, leading to the synthesis of branched or otherwise complex glycans. For example, silylating the C4-OH with a bulky silyl (B83357) group like tert-butyldiphenylsilyl (TBDPS) creates a protected intermediate that can be carried through several synthetic steps before the silyl group is selectively removed to reveal the hydroxyl group for a later-stage glycosylation. researchgate.net

Furthermore, the C6-benzoyl group can be selectively removed in the presence of the others, opening up another position for derivatization. This differential reactivity allows the molecule to be used in the synthesis of non-native sugar analogues, such as those where the C6-carboxylate of mannuronic acid is replaced with a bioisostere like a tetrazole, for the development of novel biomaterials or enzyme inhibitors. nih.govd-nb.info This strategic derivatization is fundamental to creating the diverse set of tools needed to explore the complex world of glycobiology.

An In-depth Look at 1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose

A versatile, partially protected mannose derivative, this compound, holds a significant position in the intricate world of carbohydrate chemistry. Its unique structural arrangement, with a free hydroxyl group at the C-4 position, makes it a valuable intermediate for the synthesis of complex oligosaccharides and glycoconjugates. This article provides a focused exploration of this specific chemical compound, detailing its properties and key research applications.

The strategic placement of benzoyl protecting groups at the C-1, C-2, C-3, and C-6 positions of the pyranose ring leaves the C-4 hydroxyl group accessible for further chemical modification. This design is crucial for its role as a glycosyl acceptor, allowing for the regioselective formation of glycosidic bonds.

Research Applications in Complex Oligosaccharide and Glycoconjugate Synthesis

The utility of this compound in synthetic carbohydrate chemistry is centered on its capacity for selective reactions at the unprotected C-4 hydroxyl group.

The synthesis of complex oligosaccharides often relies on a building block strategy, where partially protected monosaccharides are sequentially coupled. This compound serves as an excellent example of such a building block. The free hydroxyl group at the C-4 position acts as a nucleophile in glycosylation reactions, allowing for the introduction of another sugar moiety at this specific location.

While direct experimental studies detailing the deprotection of this compound are not extensively documented in readily available literature, the principles of selective deprotection are well-established in carbohydrate chemistry. For instance, studies on the deacylation of fully benzoylated mannose derivatives have shown that the anomeric position can be selectively deprotected under certain conditions to yield the corresponding hemiacetal. mdpi.com This highlights the possibility of manipulating protecting groups to achieve desired reactivity. In the case of this compound, the focus is on utilizing the existing free hydroxyl group rather than performing a deprotection step. This pre-existing functionality allows for direct and regioselective glycosylation at the C-4 position.

The benzoyl groups offer several advantages as protecting groups. They are stable under a variety of reaction conditions, allowing for manipulations at other parts of the molecule without unintended deprotection. Furthermore, their removal can typically be achieved under basic conditions, such as with sodium methoxide (B1231860) in methanol, which generally does not affect the newly formed glycosidic linkages. This robust nature of benzoyl groups ensures the integrity of the growing oligosaccharide chain during a multi-step synthesis.

The synthesis of analogues of biologically active carbohydrates is a cornerstone of medicinal chemistry, providing valuable insights into structure-activity relationships (SAR). By systematically modifying the structure of a parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its function.

This compound is an ideal starting material for the generation of a library of mannose analogues functionalized at the C-4 position. The free hydroxyl group can be subjected to a wide range of chemical transformations, including:

Alkylation and Acylation: Introduction of various alkyl or acyl groups can probe the steric and electronic requirements of a biological receptor.

Glycosylation: As mentioned previously, the attachment of different sugar units at this position can be used to explore the binding preferences of lectins and other carbohydrate-binding proteins.

Introduction of Non-natural Moieties: The C-4 hydroxyl can be replaced with other functional groups, such as amino, fluoro, or azido (B1232118) groups, to create novel mannose mimetics with altered biological properties.

A notable example of the use of mannose-based scaffolds in SAR studies is the development of peptidomimetics that act as antagonists for integrin α4β7, a protein involved in inflammatory processes. nih.gov In this research, a library of functionalized carbohydrate analogues was synthesized, starting from a mannopyranoside scaffold. This approach led to the discovery of a potent and selective antagonist, demonstrating the power of generating diverse structures from a common carbohydrate core to probe biological interactions. nih.gov While this study did not specifically utilize this compound, it exemplifies the principle of how such a compound could be employed to generate a diverse set of analogues for SAR studies.

The ability to selectively modify the C-4 position of the mannose ring allows for a focused investigation of the role of this specific position in molecular recognition events. The resulting library of analogues can then be screened in various biological assays to identify compounds with enhanced activity, selectivity, or improved pharmacokinetic properties.

Conformational Analysis and Spectroscopic Characterization in Research Contexts

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Anomeric and Linkage Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the stereochemistry of the pyranose ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each proton in the mannose core and the benzoyl groups. The chemical shifts and coupling constants of the anomeric proton (H-1) are particularly diagnostic. For the β-anomer, the H-1 signal typically appears as a doublet with a small coupling constant, indicative of its equatorial orientation. The precise assignment of all proton resonances is often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which establishes proton-proton coupling networks.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing information on the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is a key indicator of the anomeric configuration, with the β-anomer generally showing a downfield shift compared to the α-anomer. The signals for the carbonyl carbons of the four benzoyl groups are also readily identifiable in the downfield region of the spectrum.

A representative, though not exhaustive, compilation of typical NMR data for benzoylated mannose derivatives is presented below. It is important to note that exact chemical shifts can vary depending on the solvent and specific substitution pattern.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzoylated Mannopyranose Derivatives

Atom Typical ¹H Chemical Shift Range (ppm) Typical ¹³C Chemical Shift Range (ppm)
H-1 (Anomeric) 5.5 - 6.0 95 - 105
H-2 5.0 - 5.5 70 - 75
H-3 5.2 - 5.8 70 - 75
H-4 4.0 - 4.5 65 - 70
H-5 4.0 - 4.5 70 - 75
H-6a, H-6b 4.2 - 4.8 62 - 68
Benzoyl (aromatic) 7.2 - 8.2 128 - 134
Benzoyl (carbonyl) - 164 - 167

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of 1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose and for gaining insights into its structural components through fragmentation analysis. The molecular formula of this compound is C₃₄H₂₈O₁₀, corresponding to a molecular weight of 596.58 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under typical mass spectrometric conditions, the molecule undergoes fragmentation, providing valuable structural information. Common fragmentation pathways involve the loss of benzoyl groups or cleavage of the glycosidic bond. The analysis of these fragment ions helps to confirm the presence and location of the benzoyl substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the molecule. The IR spectrum of 1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the benzoyl esters, typically appearing in the region of 1720-1740 cm⁻¹. Other significant absorptions include those for the C-O stretching of the esters and the pyranose ring, as well as the characteristic bands of the aromatic rings of the benzoyl groups. nist.gov The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the protection of all hydroxyl groups, with the exception of the free hydroxyl at the 4-position.

Investigation of O-Benzoyl Side-Chain Conformations and Their Impact on Molecular Geometry

Analysis of Torsion Angles and Rotational Variability

The orientation of the benzoyl groups relative to the mannose core can be described by a series of torsion angles. These angles are subject to rotational variability, leading to a dynamic conformational equilibrium. Computational modeling, in conjunction with NMR data, can provide insights into the preferred conformations of these side-chains. dergipark.org.tr The steric and electronic interactions between the benzoyl groups and the pyranose ring dictate the most stable rotamers. For instance, the orientation of the benzoyl group at C-2 can influence the accessibility of the anomeric center for glycosylation reactions.

Correlation between Protecting Group Conformation and Glycosylation Outcomes

The conformation of the benzoyl protecting groups has a direct and profound impact on the stereoselectivity of glycosylation reactions. nih.govresearchgate.net The steric hindrance imposed by the bulky benzoyl groups can shield one face of the pyranose ring, thereby directing the incoming glycosyl acceptor to the opposite face. researchgate.net The conformation of the C-2 benzoyl group is particularly crucial in mannosylations. It can participate in the reaction through anchimeric assistance, leading to the formation of a 1,2-trans-glycosidic linkage. The electron-withdrawing nature of the benzoyl group also influences the reactivity of the glycosyl donor. nih.gov By understanding and controlling the conformational preferences of these protecting groups, chemists can achieve higher stereoselectivity in the synthesis of complex oligosaccharides. nih.govresearchgate.net

Emerging Research Directions and Methodological Advancements

Integration of Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are becoming indispensable in glycoscience for predicting the behavior of molecules like 1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose in chemical reactions and biological interactions. These in silico methods provide deep insights that guide experimental design, saving time and resources.

The synthesis of glycosidic bonds, particularly the 1,2-cis linkages found in β-mannosides, is a formidable challenge in carbohydrate chemistry. The stereochemical outcome is influenced by factors including the nature of the protecting groups. Computational chemistry, particularly Density Functional Theory (DFT), is employed to model the transition states of glycosylation reactions.

For a donor derived from this compound, theoretical calculations can predict the reactivity of the anomeric center and the stereoselectivity of the resulting glycosidic bond. The presence of a benzoyl group at the C-2 position typically favors the formation of a 1,2-trans glycosidic bond through neighboring group participation. However, in the case of mannose, this would lead to the α-anomer. The formation of the thermodynamically less favored β-mannoside (a 1,2-cis linkage) requires overcoming the steric hindrance of the axial C-2 substituent and the lack of anomeric stabilization. nih.gov Computational models help elucidate the complex interplay of steric and electronic effects that govern the reaction pathway, allowing chemists to select optimal reaction conditions and activating reagents to favor the desired β-linkage.

Table 1: Computational Methods in Glycosylation Prediction

Computational Method Application in Synthesis Predicted Parameters
Density Functional Theory (DFT) Modeling glycosylation reaction pathways Transition state energies, reaction energy profiles, stereochemical outcomes
Ab initio Molecular Dynamics (AIMD) Simulating the dynamic process of bond formation Solvent effects, conformational changes during reaction

While this compound itself is a synthetic precursor, the oligosaccharides synthesized from it are crucial for studying biological recognition events. Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between these mannose-containing glycans and carbohydrate-binding proteins, such as lectins. nih.gov

MD simulations can model the dynamic process of a glycan binding to a protein receptor, providing atomic-level details of the interaction. rsc.org These simulations can identify key hydrogen bonds, van der Waals forces, and water-mediated interactions that contribute to binding affinity and specificity. nih.gov By understanding how mannose units fit into a protein's binding pocket, researchers can design improved inhibitors or targeting agents. For instance, simulations can reveal the conformational changes that occur in both the glycan and the protein upon binding, offering a more complete picture than static crystal structures. rsc.orgrsc.org

Chemoenzymatic and Automated Synthesis Methodologies

The demand for structurally defined complex carbohydrates for biological studies has driven the development of more efficient and reliable synthetic methods. Chemoenzymatic and automated approaches are at the forefront of this effort, overcoming many limitations of traditional solution-phase chemistry.

Automated Glycan Assembly (AGA) has revolutionized the synthesis of oligosaccharides. acs.org This technology, analogous to automated peptide and oligonucleotide synthesis, involves the sequential coupling of monosaccharide building blocks on a solid support or using a solution-phase tag. nih.govacs.org A building block derived from this compound, featuring a single free hydroxyl group for chain extension and an anomeric leaving group, is an ideal monomer for AGA. acs.org Automated methods allow for the rapid and reliable synthesis of complex mannans with defined linkages, which would be exceedingly difficult and time-consuming to produce manually. nih.govacs.org

Development of this compound-Derived Tools for Biological Research

The unique structure of this compound, with its strategically placed free hydroxyl group, makes it an excellent starting material for the creation of molecular tools to investigate biological processes. The C-4 hydroxyl serves as a versatile chemical handle for attaching various functional moieties.

By modifying this position, researchers can synthesize a range of probes and conjugates:

Fluorescent Probes: Attaching a fluorescent dye to the C-4 position allows for the visualization of carbohydrate-protein interactions in real-time using techniques like fluorescence microscopy and flow cytometry.

Affinity Ligands: Immobilizing the mannopyranose derivative onto a solid support (e.g., agarose (B213101) beads) via the C-4 hydroxyl creates an affinity matrix for purifying mannose-binding proteins from complex biological samples.

Glycoconjugates: The building block can be used to synthesize mannosylated peptides, lipids, or other molecules. These glycoconjugates are valuable for studying the role of mannosylation in protein folding, stability, and immune recognition. Mannose-based glycoconjugates have been investigated for improving the uptake of antigens by antigen-presenting cells via the mannose receptor, with implications for vaccine design. mdpi.com

Glycosyl thiol derivatives, which can be synthesized from protected sugars, are also valuable building blocks for creating biologically relevant molecules that are resistant to enzymatic cleavage by glycosidases. taylorfrancis.com

Future Perspectives in Glycoscience through Advanced Mannopyranose Building Blocks

The future of glycoscience relies heavily on the availability of a diverse arsenal (B13267) of well-defined, selectively protected building blocks like this compound. These advanced precursors are essential for pushing the boundaries of what is synthetically achievable and biologically knowable.

The continued synergy between computational prediction and automated synthesis will enable the creation of increasingly complex and ambitious glycan targets. As predictive models for glycosylation become more accurate, chemists will be able to design synthetic routes with higher success rates. Automated platforms will then translate these designs into reality, providing the materials needed for biological investigation.

The development of novel mannopyranose-derived tools will allow for a more sophisticated interrogation of the "glycocode." Probes with enhanced sensitivity and specificity will uncover new roles for mannose in cell signaling, pathogen recognition, and disease progression. Ultimately, the insights gained from using these advanced building blocks will pave the way for new diagnostic and therapeutic strategies targeting carbohydrate-mediated pathways. The ability to synthesize and utilize complex mannosylated structures is a key step toward understanding and manipulating the intricate world of glycobiology.

Q & A

Q. What are the common synthetic routes for 1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose?

The synthesis typically involves sequential benzoylation of D-mannose derivatives. A key method employs selective protection of hydroxyl groups using benzoyl chloride in pyridine, followed by purification via column chromatography (chloroform/methanol gradients). For example, benzoylation of methyl α-D-mannopyranoside derivatives under controlled conditions yields tetra-O-benzoylated intermediates, which are deprotected via hydrogenolysis (Pd/C) or acidic hydrolysis . Challenges include regioselectivity control and minimizing side reactions during benzoylation.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and 2D experiments) to assign anomeric configurations and benzoyl group positions. For instance, ¹H NMR signals at δ 5.9–6.2 ppm (aromatic protons) and anomeric proton coupling constants (J ≈ 1.8–2.0 Hz) confirm β-configuration. Mass spectrometry (ESI-MS) validates molecular weight, e.g., [M + Na]⁺ peaks matching calculated values (e.g., m/z 1065.3681 for a tetra-O-benzoylated derivative) .

Q. What role do benzoyl groups play in synthetic applications?

Benzoyl groups act as temporary protecting groups , enhancing solubility in organic solvents (e.g., DCM, THF) and enabling regioselective glycosylation. They stabilize intermediates during oligosaccharide synthesis and are later removed under mild conditions (e.g., NaOMe/MeOH or Pd/C hydrogenation) .

Advanced Research Questions

Q. How can glycosylation reactions using this compound be optimized for high yields?

Glycosylation efficiency depends on promoter systems (e.g., NIS/AgOTf for thioglycoside activation) and temperature control (−30°C to suppress side reactions). For example, coupling ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside with acceptors in DCM achieves ~67% yield when using molecular sieves to scavenge moisture . Monitoring via TLC and optimizing stoichiometry (1.2–1.5 eq donor) are critical .

Q. What strategies resolve contradictions in reported glycosylation stereoselectivity?

Discrepancies in α/β-selectivity often arise from solvent polarity (e.g., toluene vs. DCM) and protecting group electronic effects . Benzoyl groups, being electron-withdrawing, stabilize oxocarbenium intermediates, favoring β-selectivity. However, steric hindrance from bulky acceptors may override electronic effects. Systematic screening of Lewis acids (e.g., BF₃·Et₂O) and solvent systems is recommended .

Q. How can isotopic labeling (e.g., ¹³C) of this compound aid in metabolic tracking?

¹³C-labeled derivatives (e.g., [1,2-¹³C₂]-mannopyranose) enable tracing carbohydrate metabolism in glycobiology. Synthesis involves isotopic enrichment at C1/C2 via ¹³C-acetic anhydride benzoylation, followed by deprotection. Labeled compounds are analyzed via ¹³C NMR (δ 98–100 ppm for anomeric carbons) and LC-MS to monitor metabolic incorporation .

Q. What challenges arise in analyzing ring puckering conformations of benzoylated mannopyranose?

Benzoyl groups introduce steric constraints , altering the pyranose ring’s puckering amplitude (q) and phase angle (θ). Computational models (e.g., Cremer-Pople parameters) combined with X-ray crystallography reveal dominant chair (⁴C₁) or twist-boat conformations. Discrepancies between calculated and observed puckering may arise from crystal packing forces .

Methodological Considerations

Q. How to address low yields in benzoylation reactions?

  • Stepwise benzoylation : Protect primary hydroxyl (C6) first, then secondary positions (C2, C3, C4).
  • Catalytic DMAP : Accelerates benzoyl chloride activation in pyridine.
  • Purification : Use silica gel chromatography with hexane/EtOAc gradients to isolate intermediates .

Q. What are best practices for deprotection without degrading the core structure?

  • Hydrogenolysis : Pd/C in EtOAc/EtOH (1:1) removes benzyl groups while preserving benzoyl protections.
  • Zemplén deacetylation : NaOMe/MeOH selectively cleaves acetyl groups, leaving benzoyl intact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.